molecular formula C10H23N B14215950 2-Methylnonan-5-amine CAS No. 773822-66-5

2-Methylnonan-5-amine

Cat. No.: B14215950
CAS No.: 773822-66-5
M. Wt: 157.30 g/mol
InChI Key: VQAAJTACUMDJNM-UHFFFAOYSA-N
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Description

2-Methylnonan-5-amine: is an organic compound with the molecular formula C10H23N . It is a type of amine, which means it contains a nitrogen atom bonded to a hydrocarbon framework. This compound is characterized by a methyl group attached to the second carbon and an amine group attached to the fifth carbon of a nonane chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylnonan-5-amine can be synthesized through various methods. One common method involves the nucleophilic substitution of haloalkanes. For instance, a haloalkane such as 2-methyl-5-chlorononane can react with ammonia or an amine under suitable conditions to form this compound . The reaction typically requires a solvent like ethanol and is carried out under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitriles. For example, 2-methyl-5-nonanenitrile can be hydrogenated in the presence of a catalyst such as palladium on carbon to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Methylnonan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines.

Scientific Research Applications

2-Methylnonan-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnonan-5-amine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various biochemical reactions. It may interact with enzymes and receptors, influencing their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Methylnonan-5-amine is unique due to the presence of both a methyl group and an amine group on a nonane chain. This specific arrangement allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

CAS No.

773822-66-5

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

2-methylnonan-5-amine

InChI

InChI=1S/C10H23N/c1-4-5-6-10(11)8-7-9(2)3/h9-10H,4-8,11H2,1-3H3

InChI Key

VQAAJTACUMDJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC(C)C)N

Origin of Product

United States

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